molecular formula C8H16O B14736323 3,4,4-Trimethylpentan-2-one CAS No. 5340-45-4

3,4,4-Trimethylpentan-2-one

Cat. No.: B14736323
CAS No.: 5340-45-4
M. Wt: 128.21 g/mol
InChI Key: RAQLTZBGPDCFJW-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpentan-2-one is an organic compound with the molecular formula C₈H₁₆O. It is a ketone, characterized by a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its systematic name, 3,4,4-trimethyl-2-pentanone .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethylpentan-2-one can be synthesized through various methods. One common approach involves the oxidation of 3,4,4-trimethylpentan-2-ol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3,4,4-trimethylpentan-2-ol. This process involves the use of metal catalysts such as copper or platinum at high temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, acidic conditions, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Grignard reagents, dry ether as a solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 3,4,4-trimethylpentan-2-ol.

    Substitution: Tertiary alcohols.

Scientific Research Applications

3,4,4-Trimethylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-trimethylpentan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the carbonyl group and the surrounding alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethylpentan-2-one is unique due to its specific arrangement of methyl groups and the position of the carbonyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

3,4,4-trimethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQLTZBGPDCFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277121
Record name 3,4,4-trimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-45-4
Record name NSC912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,4-trimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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